molecular formula C21H23N3O3 B12490295 N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B12490295
M. Wt: 365.4 g/mol
InChI Key: CACAIUPCTRZNSP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide is an organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and an acetamide group attached to the quinazolinone moiety.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide

InChI

InChI=1S/C21H23N3O3/c1-4-11-23-20(26)16-7-5-6-8-18(16)24(21(23)27)13-19(25)22-17-12-14(2)9-10-15(17)3/h5-10,12H,4,11,13H2,1-3H3,(H,22,25)

InChI Key

CACAIUPCTRZNSP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its potential therapeutic applications in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.

    Acetamide Derivatives: Compounds with similar acetamide groups, such as N-phenylacetamide and N-(2-methylphenyl)acetamide.

Uniqueness

N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide is unique due to its specific substitution pattern on the quinazolinone core and the presence of both the propyl and acetamide groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

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